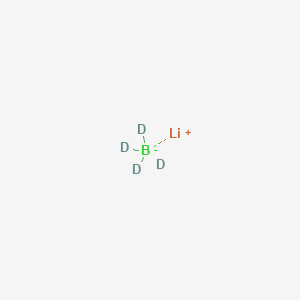
重水素化ホウ素リチウム
説明
Lithium [2H4]tetrahydroborate(1-) is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. It is a lithium-based compound that is commonly used in research laboratories for its unique properties and effects.
科学的研究の応用
水素貯蔵
重水素化ホウ素リチウムは、その高い水素含有量により、水素貯蔵用途における潜在能力が認められています。 固体水素貯蔵のための、例外的で高容量な複合水素化物と考えられています . これは、効率的でコンパクトなエネルギー貯蔵が重要な、高度な燃料電池やバッテリーアプリケーションの開発において有望な材料となります。
核融合研究
核融合の分野では、重水素化ホウ素リチウムは、融合炉に不可欠な元素であるリチウムと重水素の両方の供給源として使用できます。 リチウムはトリチウムを生成するブリーダー材料として機能し、重水素は燃料として機能します .
中性子源
重水素化ホウ素リチウムは、中性子源の材料として機能します。 粒子で照射すると、中性子を放出し、医療治療、セキュリティスキャン、科学実験など、さまざまな用途で使用されます .
触媒作用
この化合物は、触媒作用において、特に水素化反応と脱水素化反応において有望であることが示されています。 その独特の特性は触媒プロセスの効率を高めることができ、化学合成に役立ちます .
高温化学
高温では、重水素化ホウ素リチウムは重水素化リチウムとホウ素に分解し、重水素ガスを放出します。 この特性は、重水素の制御された放出が要求される高温化学用途で活用されています .
重水素化材料の合成
重水素化ホウ素リチウムは、重水素化材料の合成に使用されています。 これらの材料は、代謝経路の研究に使用される医薬品など、さまざまな分野で重要です .
電気化学
電気化学では、重水素化ホウ素リチウムは、電気触媒作用に使用される金属間ホウ化物の開発に関与する可能性があります。 これらの材料は、エネルギー変換と貯蔵に用途があります .
材料科学
最後に、材料科学では、重水素化ホウ素リチウムは、磁場での挙動や原子レベルでの構造変化など、さまざまな条件下での特性について研究されています。 この研究は、特性を調整した新しい材料の開発につながる可能性があります .
Safety and Hazards
将来の方向性
Lithium [2H4]tetrahydroborate(1-) has gained popularity in scientific research in recent years. It is an important energy material with a range of significant properties. As a potential hydrogen storage material, it is the lightest of the tetrahydroborates with volumetric and gravimetric hydrogen densities of 121 kg H/m^3 and 18.5 mass%, respectively . The development of the next generation of batteries will play a vital role in future use of electrical energy .
作用機序
Target of Action
Lithium borodeuteride, also known as lithium borohydride-d4, primarily targets enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) .
Mode of Action
Lithium borodeuteride exerts its biochemical effects by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium . It inhibits these enzymes through displacing the normal co-factor magnesium . Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein which reduces excitatory neurotransmission in the brain .
Biochemical Pathways
Lithium borodeuteride affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . It also affects the dopamine and glutamate pathways .
Result of Action
It is known that lithium enhances the activity of brain-derived neurotrophic factor (bdnf), which has been implicated in depression, bipolar disorder, and dementia .
Action Environment
Lithium borodeuteride is a white crystalline powder that is insoluble in hydrocarbons and benzene, and soluble in ether and ammonia . It is stable in dry air, but reacts violently with water in humid air to release deuterium gas . It is decomposed to lithium deuteride and boron at high temperatures, releasing a certain amount of deuterium gas .
生化学分析
Biochemical Properties
Lithium borodeuteride is involved in various biochemical reactions. It is used in the reduction of carbonyl, where it shows a distinct advantage over sodium borodeuteride due to its reactivity
Cellular Effects
The cellular effects of lithium borodeuteride are not well-documented. Lithium, a component of lithium borodeuteride, has been studied extensively. Lithium has been shown to have effects on human red blood cells, influencing their functional and morphological characteristics . It also has effects on intestinal stem cells, helping to mitigate graft-versus-host disease . These effects may provide some insight into the potential cellular effects of lithium borodeuteride, but direct studies on this compound are needed.
Molecular Mechanism
Lithium, a component of the compound, is known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in cellular signaling pathways . This suggests that lithium borodeuteride may also interact with these or similar biomolecules, affecting gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of lithium borodeuteride in laboratory settings. Lithium, a component of the compound, has been shown to have both short-term and long-term effects on cells of the central nervous system
Dosage Effects in Animal Models
The effects of lithium borodeuteride at different dosages in animal models have not been extensively studied. Studies on lithium have shown that its effects can vary with dosage, with lower levels potentially sufficient for preventing depressive recurrences in older populations of patients
Metabolic Pathways
Lithium, a component of the compound, is known to affect several cellular signaling pathways, including adenylate cyclase, eicosanoid formation, phosphoinositol, and glycogen synthase
Transport and Distribution
Lithium, a component of the compound, is rapidly absorbed by the gastrointestinal tract and distributed within the body
Subcellular Localization
Research on protein and RNA subcellular localization may provide insights into how lithium borodeuteride could be localized within cells
特性
IUPAC Name |
lithium;tetradeuterioboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH4.Li/h1H4;/q-1;+1/i1D4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKMSDRCXNLYOO-XWFVQAFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[BH4-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][B-]([2H])([2H])[2H].[Li+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH4Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934505 | |
| Record name | Lithium (~2~H_4_)tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
25.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15246-28-3 | |
| Record name | Borate(1-), tetrahydro-d4-, lithium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15246-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium (2H4)tetrahydroborate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015246283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium (~2~H_4_)tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium [2H4]tetrahydroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary use of lithium borodeuteride in scientific research?
A1: Lithium borodeuteride (LiBD4) is primarily used as a powerful reducing agent in chemical synthesis. [, , ] Its deuterium labeling makes it particularly useful for incorporating deuterium into organic molecules, facilitating mechanistic studies and spectroscopic analyses. [, , , ]
Q2: How does the isotopic purity of lithium borodeuteride impact its applications?
A2: High isotopic purity is crucial for accurate deuterium labeling experiments. Syntheses have been developed to achieve a high isotopic purity of LiBD4, ensuring reliable incorporation of deuterium into target molecules. [] For instance, trimethylamineborane-d3, a precursor to LiBD4, can be produced with high isotopic purity, leading to LiBD4 with a chemical purity of 97% and consistent deuterium incorporation. []
Q3: Can you provide an example of how lithium borodeuteride is used in the synthesis of deuterium-labeled compounds?
A3: One example is the synthesis of cyclopropyl cyanide-2,2-d2. [] Methyl 3-cyanopropionate is reduced with LiBD4, introducing deuterium at a specific position. The resulting alcohol is then transformed into the final product, cyclopropyl cyanide-2,2-d2, with a high degree of deuterium incorporation (>95%). []
Q4: Are there alternative methods for synthesizing lithium borodeuteride besides using trimethylamineborane-d3?
A4: Yes, an alternative synthesis involves the reaction between lithium deuteride (LiD) and boron trifluoride etherate. [] This method has proven advantageous for producing lithium borodeuteride as it avoids the formation of stable solvent complexes, which can occur with the trimethylamineborane-d3 method. []
Q5: How does the structure of candidoin, a component of the candidin antibiotic complex, relate to lithium borodeuteride?
A5: Researchers utilized lithium borodeuteride (LiBD4) and its non-deuterated counterpart, lithium borohydride (LiBH4), to elucidate the complex structure of candidoin. [] By selectively reducing specific functional groups in candidoin and analyzing the mass spectral data of the resulting deuterated and non-deuterated derivatives, researchers were able to determine the positions of various atoms within the candidoin molecule. []
Q6: Are there any known challenges associated with using lithium borodeuteride?
A6: One challenge highlighted in the research is the potential for lithium borodeuteride to form stable complexes with certain solvents. [] This can complicate purification and impact the overall yield of the desired product. Researchers have explored alternative synthesis methods to mitigate this issue. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



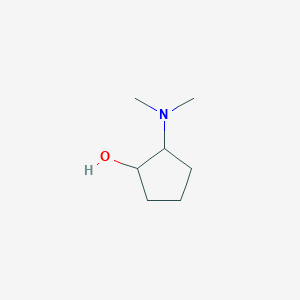
![(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B94828.png)
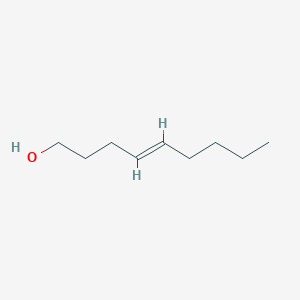
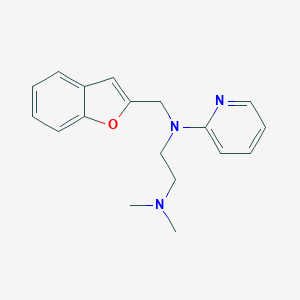

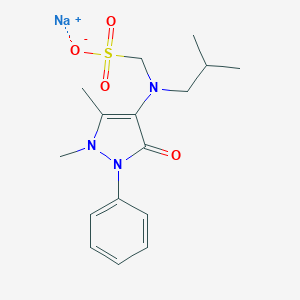
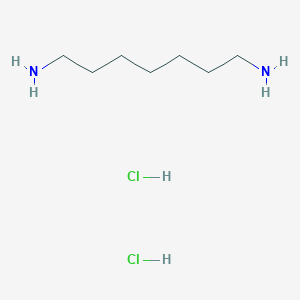
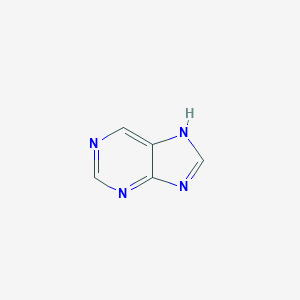
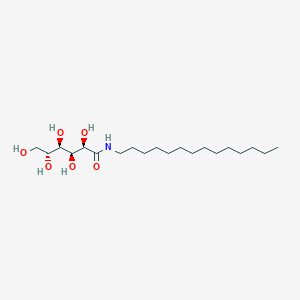
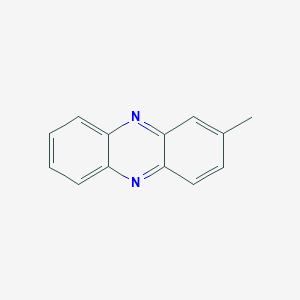
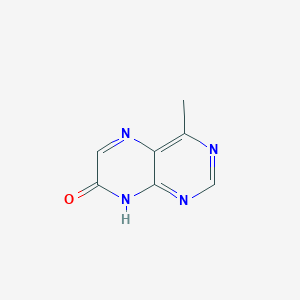
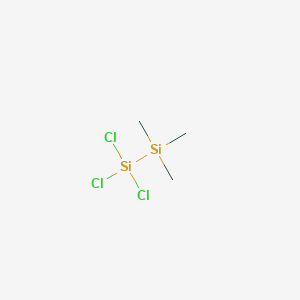

![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)